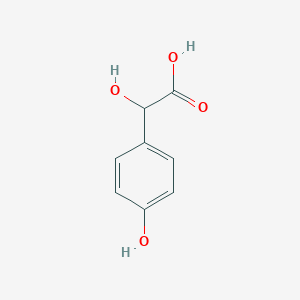

2-hydroxy-2-(4-hydroxyphenyl)acetic acid

Übersicht

Beschreibung

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as p-hydroxymandelic acid, is a hydroxylated derivative of mandelic acid. Its molecular formula is C₈H₈O₄, with an average mass of 168.148 g/mol and a monoisotopic mass of 168.042259 g/mol . Structurally, it features a hydroxyl group on both the α-carbon of the acetic acid moiety and the para position of the phenyl ring. This compound is naturally occurring; for example, it was identified as a constituent in roasted Sinapis seeds alongside other phenolic derivatives . Its dual hydroxyl groups contribute to polar characteristics, influencing solubility and reactivity in biological and chemical systems.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: p-Hydroxymandelsäure kann durch die Kondensationsreaktion von Phenol und Glyoxylsäure synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines quaternären Ammoniumsalzes als Katalysator . Eine andere Methode umfasst die mikrobielle Produktion von p-Hydroxymandelsäure unter Verwendung von gentechnisch veränderten Escherichia-coli-Stämmen. Diese Stämme sind so konzipiert, dass sie l-Tyrosin überproduzieren, das dann über einen biosynthetischen Weg in p-Hydroxymandelsäure umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von p-Hydroxymandelsäure beruht häufig auf chemischer Synthese aufgrund ihrer Effizienz und Skalierbarkeit. Mikrobielle Produktionsmethoden gewinnen aufgrund ihrer Nachhaltigkeit und geringeren Umweltbelastung an Bedeutung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: p-Hydroxymandelsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Oxidationsprodukte: p-Hydroxybenzaldehyd

Reduktionsprodukte: p-Hydroxyphenylessigsäure

Substitutionsprodukte: Verschiedene phenolische Derivate

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Precursor in Pharmaceutical Synthesis

- 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is utilized as a building block for synthesizing various pharmaceutical compounds. Its ability to undergo oxidation makes it valuable for producing intermediates essential in drug development .

2. Azo Dye Production

- The compound plays a crucial role in the manufacturing of azo dyes. Its phenolic functionalities contribute significantly to color development, making it a key ingredient in the dye industry .

3. Polymer Chemistry

- As a functionalized aromatic compound, it serves as a monomer in specialty polymer synthesis. Incorporating this compound into polymer chains allows researchers to tailor material properties for specific applications .

Biological Applications

1. Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Low |

2. Anti-inflammatory Properties

- In vitro studies on human macrophages demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential therapeutic role in managing inflammatory diseases .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 100 |

| IL-6 | 150 | 75 |

Industrial Applications

1. Agriculture

- Due to its antimicrobial properties, this compound is being explored as a natural pesticide or growth enhancer in agricultural practices.

2. Food Industry

- The compound's antioxidant properties make it suitable for food preservation, potentially extending shelf life and improving food safety.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain compounds exhibited high activity against Staphylococcus pneumoniae, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound effectively reduced inflammatory markers in human macrophages, highlighting its potential use in treating chronic inflammatory conditions.

Wirkmechanismus

The mechanism of action of p-hydroxymandelic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is mediated through hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) mechanisms . Additionally, p-hydroxymandelic acid can conjugate with cytotoxic drugs and enzyme substrates, enhancing their targeting and efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural analogs of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid differ primarily in substituents on the phenyl ring or modifications to the acetic acid backbone. Below is a detailed comparison:

Substituted Phenylacetic Acid Derivatives

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃): Methoxy substituents (e.g., in 2-hydroxy-2-(4-methoxyphenyl)acetic acid) enhance lipophilicity compared to hydroxylated analogs, influencing membrane permeability . Ester Derivatives: Ethyl or methyl esters (e.g., ethyl 4-hydroxymandelate) improve stability and bioavailability by masking acidic hydroxyl groups .

Microbial Metabolism: Fusarium species utilize structurally similar phosphonate derivatives for biodegradation, highlighting ecological relevance .

Biologische Aktivität

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as hydroxy (4-hydroxyphenyl)acetic acid, is an organic compound with the molecular formula C8H10O5. This compound has garnered attention in various fields, particularly in biological and medicinal research, due to its potential therapeutic properties and versatile chemical reactivity.

The compound is characterized by the presence of hydroxyl groups on both the phenyl ring and the acetic acid moiety, which enhances its reactivity. The synthesis typically involves the hydroxylation of phenylacetic acid derivatives, often through the reaction of 4-hydroxybenzaldehyde with glyoxylic acid under basic conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant activity. This property is critical for protecting cells from oxidative stress and related diseases. The antioxidant capacity of this compound has been linked to its ability to scavenge free radicals, thus potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory conditions. This suggests a potential role in managing diseases characterized by chronic inflammation .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus pneumoniae and showed good efficacy. Other studies indicated moderate activity against Pseudomonas aeruginosa and Bacillus subtilis, highlighting its potential as a natural antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic processes.

- Cell Signaling Modulation : It may affect cell signaling pathways related to oxidative stress and inflammation, thereby modulating cellular responses to various stimuli .

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various phenolic compounds including this compound using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, supporting its use as a dietary antioxidant .

- Clinical Trials on Inflammation : In a clinical setting, patients with chronic inflammatory conditions were supplemented with olive oil rich in phenolic compounds including this compound. Results showed a marked decrease in inflammatory markers, suggesting its therapeutic potential .

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Hydroxyphenylacetic acid | Moderate | Low | Low |

| 2-Hydroxyphenylacetic acid | High | Moderate | High |

This table highlights that while this compound shows promise across multiple biological activities, its unique structure contributes to enhanced reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and enantiomeric purity of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid in synthetic samples?

- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy . Validate purity with NMR (e.g., H, C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) .

Q. What are the validated HPLC parameters for separating this compound from its common synthetic by-products?

- Methodology : Optimize separation using a reverse-phase C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (85:15 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm. Validate resolution using spiked samples with known impurities .

Q. How does pH variation influence the solubility and stability of this compound in aqueous solutions?

- Methodology : Perform pH-solubility profiling (pH 2–10) using shake-flask methods. Assess stability via accelerated degradation studies (40°C, 75% RH) and monitor degradation products by LC-MS. Use phosphate or citrate buffers (pH 3–6) for optimal stability .

Q. Which crystallization conditions favor the formation of high-purity single crystals suitable for X-ray diffraction analysis?

- Methodology : Screen solvents (e.g., methanol/water mixtures) using vapor diffusion or slow evaporation . Maintain temperatures between 4–25°C. Confirm crystal quality via powder X-ray diffraction (PXRD) and compare with simulated patterns from single-crystal data .

Q. What are the key considerations for selecting derivatization strategies to enhance detection sensitivity in mass spectrometry?

- Methodology : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Optimize reaction time (30–60 min at 60°C) and analyze via GC-MS in EI mode. Validate using internal standards like deuterated analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereoselective synthesis of (S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid and optimize enantiomeric excess?

- Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or biocatalytic resolution using lipases (e.g., CAL-B). Monitor enantiomeric excess via chiral HPLC and optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE) .

Q. In metabolic pathway analysis, how can isotope labeling experiments trace the biotransformation of this compound in microbial systems?

- Methodology : Synthesize -labeled this compound and incubate with microbial cultures (e.g., Pseudomonas spp.). Extract metabolites and analyze via LC-HRMS with stable isotope tracing. Map pathways using software like MetaboAnalyst .

Q. What computational approaches predict interaction mechanisms between this compound and human serum albumin (HSA) for pharmacokinetic modeling?

- Methodology : Perform molecular docking (AutoDock Vina) to identify binding sites. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Correlate binding free energies (MM/PBSA) with experimental data from surface plasmon resonance (SPR) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis when incorporating derivatives of this compound?

- Methodology : Use low-temperature coupling (0–4°C) with HATU/DIPEA activation. Add oxyma pure as an additive to suppress base-induced racemization. Monitor epimerization via chiral HPLC after cleavage .

Q. How can in vitro assays evaluate the antioxidant potential of this compound against hydroxyl radicals?

Eigenschaften

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862596 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1198-84-1, 7198-10-9 | |

| Record name | (±)-4-Hydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.